Tetrahydro-2-(bis(2-chloroethyl)amino)-6-ethyl-5-methyl-1,3,2-oxazaphosphorine 2-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropionaldehyde to yield cyclophosphamide .
Industrial Production Methods
In industrial settings, the production of cyclophosphamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves careful control of temperature, pressure, and reaction time to achieve the desired results .
Chemical Reactions Analysis
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form active metabolites such as 4-hydroxycyclophosphamide and aldophosphamide.
Reduction: Reduction reactions can convert cyclophosphamide into less active or inactive forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with DNA, leading to cross-linking and strand breakage.
Common Reagents and Conditions
Common reagents used in the reactions of cyclophosphamide include oxidizing agents like cytochrome P450 enzymes, which facilitate the formation of active metabolites. The reactions typically occur under physiological conditions, such as in the liver where metabolic activation takes place .
Major Products Formed
The major products formed from the reactions of cyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard. These metabolites are responsible for the compound’s cytotoxic effects .
Scientific Research Applications
Cyclophosphamide has a wide range of scientific research applications, including:
Mechanism of Action
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA. The primary molecular targets are the N7 position of guanine bases in DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately causing cell death . The pathways involved include the activation of cytochrome P450 enzymes in the liver, which convert cyclophosphamide into its active forms .
Comparison with Similar Compounds
Similar Compounds
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Chlorambucil: A nitrogen mustard used primarily in the treatment of chronic lymphocytic leukemia.
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted delivery to cancer cells . Its versatility and effectiveness make it a cornerstone in cancer chemotherapy .
Properties
CAS No. |
78219-98-4 |
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Molecular Formula |
C10H21Cl2N2O2P |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-6-ethyl-5-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C10H21Cl2N2O2P/c1-3-10-9(2)8-13-17(15,16-10)14(6-4-11)7-5-12/h9-10H,3-8H2,1-2H3,(H,13,15) |
InChI Key |
ZULRCOHEQPQWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNP(=O)(O1)N(CCCl)CCCl)C |
Origin of Product |
United States |
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